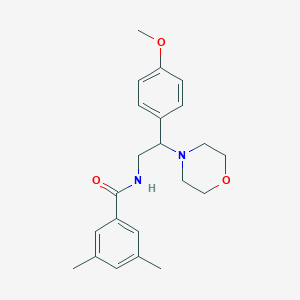
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The methoxyphenyl and morpholinoethyl groups attached to the nitrogen atom of the benzamide could potentially influence the compound’s physical properties and biological activity.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group could participate in various reactions, and the methoxyphenyl and morpholinoethyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all contribute to its properties .Scientific Research Applications
Synthesis and Complexation
One study highlights the synthesis and complexation of derivatives related to N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide. The research delves into the reactions of morpholine derivatives with palladium(II) and mercury(II), showcasing their potential in creating complex structures. These complexes were analyzed structurally, offering insights into their bond lengths and geometries, indicating the significance of these compounds in developing new materials with potential applications in catalysis and material science (Singh et al., 2000).
Potential Therapeutic Applications
Several studies focus on the therapeutic potential of compounds structurally related to this compound. For instance, derivatives have been explored for their antiarrhythmic properties, demonstrating capability in prolonging the effective refractory period of isolated rabbit atria and showing prophylactic activity against specific cardiac conditions (Yung, Lo, & Vohra, 1972). Moreover, other studies have synthesized related compounds to explore their gastroprokinetic activity, further emphasizing the diverse potential of these molecules in addressing various health issues (Kalo et al., 1995).
Drug Delivery and Chemical Synthesis
Research also extends to the synthesis of gefitinib, an anticancer drug, showcasing the importance of related chemical structures in the development of therapeutic agents. The synthetic route involves converting specific nitrobenzonitrile derivatives into potent anticancer compounds, highlighting the compound's role in medicinal chemistry and drug development processes (Jin et al., 2005).
Mechanism of Action
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-16-12-17(2)14-19(13-16)22(25)23-15-21(24-8-10-27-11-9-24)18-4-6-20(26-3)7-5-18/h4-7,12-14,21H,8-11,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXLVWSREZKRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

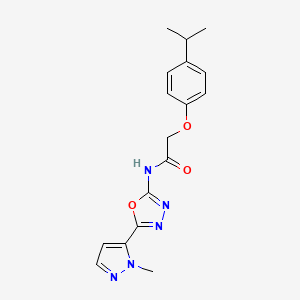
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)
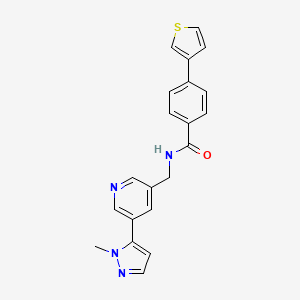
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2576235.png)
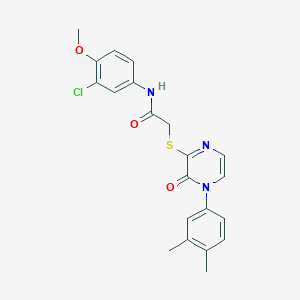
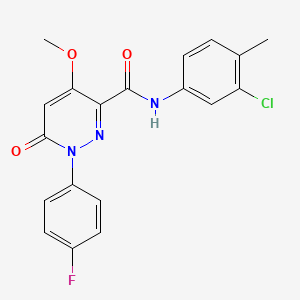

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)



![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)

![1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2576251.png)